![molecular formula C12H9BrN4OS B12585996 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-76-1](/img/structure/B12585996.png)
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a bromophenyl group attached to a purine ring via a methylsulfanyl linkage. Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes, including the formation of nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the bromophenyl derivative with a purine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the purine ring can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-[(3-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(3-iodophenyl)methylsulfanyl]-9H-purin-2-ol
Uniqueness
6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in various applications.
属性
CAS 编号 |
646510-76-1 |
|---|---|
分子式 |
C12H9BrN4OS |
分子量 |
337.20 g/mol |
IUPAC 名称 |
6-[(3-bromophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9BrN4OS/c13-8-3-1-2-7(4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
InChI 键 |
FSDBPRQOYAPJTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC(=O)NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
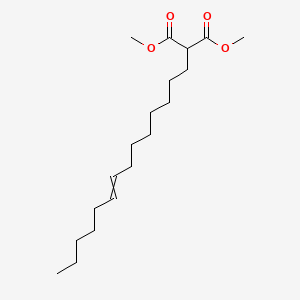
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
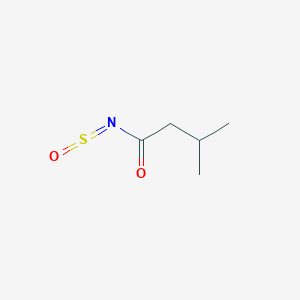
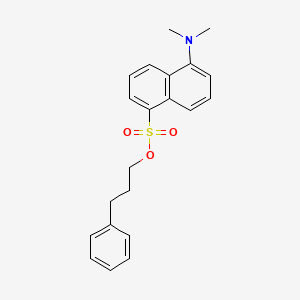
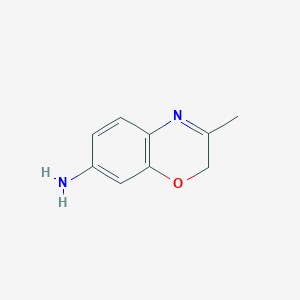

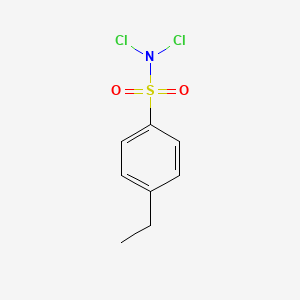
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)



